molecular formula C18H18Cl2N2O2 B2969994 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine CAS No. 930994-87-9

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine

Cat. No.: B2969994
CAS No.: 930994-87-9
M. Wt: 365.25
InChI Key: GEEYVSOCVDEXRK-UHFFFAOYSA-N
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Description

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a dichloromethoxybenzoyl group and a phenyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine typically involves the reaction of 3,5-dichloro-4-methoxybenzoyl chloride with 4-phenylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichloro-4-methoxybenzoyl chloride: A precursor used in the synthesis of 1-(3,5-Dichloro-4-methoxybenzoyl)-4-phenylpiperazine.

    4-Phenylpiperazine: Another precursor used in the synthesis.

    3-[(3,5-Dichloro-4-methoxybenzoyl)amino]benzoic acid: A related compound with similar structural features.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,5-dichloro-4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c1-24-17-15(19)11-13(12-16(17)20)18(23)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEEYVSOCVDEXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)C(=O)N2CCN(CC2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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